molecular formula C6H4Cl2N2O B1592909 3,4-Dichloropicolinamide CAS No. 1025720-99-3

3,4-Dichloropicolinamide

Cat. No. B1592909
M. Wt: 191.01 g/mol
InChI Key: QEYCCTFCRIPTDO-UHFFFAOYSA-N
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Description

3,4-Dichloropicolinamide is a heterocyclic organic compound . It has a molecular weight of 191.014760 g/mol and a molecular formula of C6H4Cl2N2O . It’s also known by other names such as 3,4-dichloro-2-pyridinecarboxamide .


Molecular Structure Analysis

The IUPAC name for 3,4-Dichloropicolinamide is 3,4-dichloropyridine-2-carboxamide . Its structure includes a pyridine ring with two chlorine atoms and a carboxamide group . For a detailed molecular structure analysis, techniques like X-ray crystallography or electron diffraction could be used .


Physical And Chemical Properties Analysis

3,4-Dichloropicolinamide has a boiling point of 275ºC and a flash point of 120ºC . It has 2 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

1. Herbicide Toxicity and Environmental Impact

3,4-Dichloropicolinamide derivatives, particularly 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides. Studies have extensively analyzed their impact on the environment, including the toxicity and mutagenicity of these compounds. For instance, Zuanazzi et al. (2020) conducted a scientometric review, focusing on the global trends and gaps in studies about 2,4-D herbicide toxicity. They highlighted the rapid advancement in research on 2,4-D's toxicology and mutagenicity, revealing the need for further studies in areas like molecular biology, human exposure assessment, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Biodegradation and Environmental Remediation

Research has also focused on the biodegradation of 3,4-dichloroaniline, a compound related to 3,4-Dichloropicolinamide, highlighting its environmental implications. Wang et al. (2012) investigated the ability of the green alga Chlorella pyrenoidosa to degrade and remove 3,4-dichloroaniline in water. They found a significant reduction in the concentration of this pollutant, suggesting the potential of using microalgae for environmental remediation of water bodies contaminated with such pollutants (Wang, Poon, & Cai, 2012).

3. Oxidative Stress and Ecotoxicology

The impact of 3,4-dichloroaniline and its analogs on aquatic organisms has been a topic of interest in ecotoxicology. Li et al. (2003) explored the oxidative stress response in the liver of crucian carp (Carassius auratus) after exposure to 3,4-dichloroaniline. Their study provided insights into the compound's potential to cause oxidative stress and lipid peroxidation in aquatic species, thus highlighting ecological concerns (Li, Yin, Zhou, Hu, & Wang, 2003).

Future Directions

While specific future directions for 3,4-Dichloropicolinamide are not available, the field of synthetic chemistry continues to evolve with higher selectivity, efficiency, environmental benignity, and sustainable energy being key areas of focus .

properties

IUPAC Name

3,4-dichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYCCTFCRIPTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631159
Record name 3,4-Dichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloropicolinamide

CAS RN

1025720-99-3
Record name 3,4-Dichloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (31.1 g, 0.22 mol) in diethyl ether (400 mL) at 0° C. was added n-BuLi in hexane (1.6 M, 138.0 mL, 0.22 mol) via syringe over 15 min. The resulting solution was stirred at 0° C. for 0.5 h and at −78° C. for 0.5 h. To this mixture was then slowly added a solution of 3,4-dichloropyridine (29.6 g, 0.20 mol) in diethyl ether (20 mL) via syringe over 15 min. The resulting mixture was stirred at −78° C. for 2 h before the addition of isocyanatotrimethylsilane (85% pure, 40.0 mL, 0.30 mol). The source for isocyanatotrimethylsilane is TCI. After the addition, the cooling bath was removed and the reaction mixture was allowed to warm to room temperature over 1 h. The reaction mixture was quenched with acetic acid (40 g, 0.67 mol) and 200 mL of water. The mixture was allowed to stir overnight and the white solid that formed was collected through filtration and washed with water. The filtrate was extracted with ethyl acetate (3×300 mL). The solid that was collected previously was dissolved in the combined organic layers, and the resulting solution was washed with brine (2×200 mL), dried over MgSO4 and concentrated in vacuo. The residue was suspended in 200 mL of diethyl ether and sonicated. The remaining solid was collected through filtration and washed with minimum amount of diethyl ether to provide 3,4-dichloropicolinamide (14.8 g, 39%).
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 2,2,6,6-tetramethylpiperidine (6.2 mL, 37.2 mmol) in diethylether (50 mL) was added n-BuLi in hexane (2.5M, 23 mL, 57.5 mmol) at 0° C. via syringe over 15 min. The mixture was stirred at 0° C. for 0.5 hour, then cooled to −78° C. A solution of 3,4-dichloropyridine (5.00 g, 33.8 mmol) in diethylether (20 mL) was added to the mixture via a syringe over 15 minutes. The reaction was stirred at −78° C. for 2 hours, then isocyanatotrimethylsilane (94% pure, 6.7 mL, 50.7 mmol) was added. The mixture was warmed up to rt and further stirred for 2 hours, quenched with acetic acid (6.76 g, 112.6 mmol) in 35 mL of water. The mixture was further stirred overnight. The titled product was precipitated overnight as a white solid, which was collected through filtration. More products were recovered from the filtrate. Thus, the filtrate was extracted with ethyl acetate (50 mL×3) and the combined organic phases were washed with brine (50 mL), dried over anhydrous Na2SO4, and concentrated in vacuo. The solid was combined and washed with 35 mL of Et2O to give the title compound as a pale yellow solid (2.20 g, 34.0%).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.7 mL
Type
reactant
Reaction Step Four
Quantity
6.76 g
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Ma, Y He, P Wang, M Lu - Applied Organometallic Chemistry, 2012 - Wiley Online Library
We describe here a method for selective hydration of nitriles into the corresponding amides by employing commercially available acetaldoxime and simple transition metal catalysts …
Number of citations: 30 onlinelibrary.wiley.com
XY Ma, Y He, YL Hu, M Lu - Tetrahedron Letters, 2012 - Elsevier
An efficient method for the selective hydration of nitrile to amide by employing inexpensive copper salt catalyst and commercially available acetaldoxime in environmentally friendly …
Number of citations: 42 www.sciencedirect.com
W Zhang, J Ai, D Shi, X Peng, Y Ji, J Liu, M Geng, Y Li - Molecules, 2014 - mdpi.com
A series of compounds containing a novel 3-carboxypiperidin-2-one scaffold based on the lead structure BMS-777607 were designed, synthesized and evaluated for their c-Met kinase …
Number of citations: 11 www.mdpi.com
Q Song, X An, F Che, T Shen - Journal of Heterocyclic …, 2015 - Wiley Online Library
Di‐DACH‐pyridylamide ligands, symmetrical bridged bis‐Schiff base, and spiro pyrrolizines as catalysts in the synthesis of dihydropyrimidinethiones (DHPMs) using the Biginelli …
Number of citations: 10 onlinelibrary.wiley.com
Y Zhao, J Zhang, R Zhuang, R He, J Xi, X Pan… - Bioorganic & Medicinal …, 2017 - Elsevier
In this study, a series of novel pyridine and pyrimidine-containing derivatives were designed, synthesized and biologically evaluated for their c-Met inhibitory activities. In the biological …
Number of citations: 19 www.sciencedirect.com
RHCN Freitas - Australian Journal of Chemistry, 2016 - CSIRO Publishing
The versatility of trimethylsilyl isothiocyanate (TMSNCS) as a reagent is impressive, especially in heterocycle synthesis. TMSNCS is also commonly used in reactions of thiocyanation …
Number of citations: 1 www.publish.csiro.au
X Ma, M Lu - Journal of Chemical Research, 2011 - journals.sagepub.com
An improved method for the selective hydration of nitriles to amides employing N,N-disubstituted hydroxylamine is described leading to a reduction in reaction time and improved yield. …
Number of citations: 2 journals.sagepub.com

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